molecular formula C20H20N2O4 B589099 N-Feruloyl Serotonin-d3 CAS No. 1795138-29-2

N-Feruloyl Serotonin-d3

Cat. No.: B589099
CAS No.: 1795138-29-2
M. Wt: 355.408
InChI Key: WGHKJYWENWLOMY-RQTUGABZSA-N
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Description

N-Feruloyl Serotonin-d3 is a derivative of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and other physiological functions. This compound is characterized by the presence of a feruloyl group attached to the serotonin molecule, which enhances its antioxidant properties. This compound is often studied for its potential neuroprotective effects and its ability to attenuate oxidative stress and apoptosis in neuronal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Feruloyl Serotonin-d3 can be synthesized through a series of chemical reactions involving the coupling of ferulic acid with serotonin. The process typically involves the following steps:

    Esterification: Ferulic acid is first esterified with an alcohol to form an ester intermediate.

    Amidation: The ester intermediate is then reacted with serotonin in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

    Deuteration: The final step involves the incorporation of deuterium atoms into the serotonin molecule to obtain the deuterated form, this compound.

Industrial Production Methods

Industrial production of this compound involves the use of high-speed counter-current chromatography (HSCCC) for the separation and purification of the compound from natural sources such as safflower seed meal. The process includes the following steps:

Chemical Reactions Analysis

Types of Reactions

N-Feruloyl Serotonin-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the feruloyl group to its corresponding alcohol.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the feruloyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Properties

CAS No.

1795138-29-2

Molecular Formula

C20H20N2O4

Molecular Weight

355.408

IUPAC Name

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]prop-2-enamide

InChI

InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+/i1D3

InChI Key

WGHKJYWENWLOMY-RQTUGABZSA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O

Synonyms

N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-3-[4-hydroxy-3-(methoxy-d3)phenyl]-2-propenamide;  N-Feruloylserotonin-d3;  NSC 369502-d3; 

Origin of Product

United States

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